molecular formula C8H8O3 B117786 4-Methylsalicylic acid CAS No. 50-85-1

4-Methylsalicylic acid

Cat. No.: B117786
CAS No.: 50-85-1
M. Wt: 152.15 g/mol
InChI Key: NJESAXZANHETJV-UHFFFAOYSA-N
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Description

. It is a white solid that is soluble in basic water and polar organic solvents. The compound features both a carboxylic acid and a phenol group, making it a versatile chemical in various applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively. The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

Biochemical Analysis

Biochemical Properties

4-Methylsalicylic acid is similar to salicylic acid and is used in the manufacturing of dyes . Its functional groups include a carboxylic acid and a phenol group . These functional groups play a crucial role in its biochemical reactions.

Cellular Effects

A series of Schiff bases derived from this compound were synthesized and evaluated for their immunosuppressive activities . Among them, a compound displayed potent biological activity against lymph node cells . The results of apoptosis and western-blot assays demonstrated that the immunosuppressive activity of this compound might be mediated by the inhibition of PI3K/AKT signaling pathway .

Molecular Mechanism

It is known that salicylic acid, a similar compound, undergoes hydrolysis in the presence of an aqueous base resulting in the formation of salicylic acid and methanol . This could suggest a similar mechanism for this compound.

Temporal Effects in Laboratory Settings

It is known that salicylic acid, a similar compound, targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. It is known that salicylic acid and its sodium and aluminium salt and methyl salicylate are used in cattle, horses, sheep, goats, and poultry. It is used topically in cream, ointments, or solution for the cleaning of wounds of the skin and the teat. The recommended dose is 2 to 400 μg/kg bw/day .

Metabolic Pathways

This compound can be synthesized via the phenylpropanoid route or the isochorismate pathway . It is metabolized to form SA-glucoside and SA glucose-ester through glucosylation, and methyl salicylate through methylation .

Transport and Distribution

It is known that it is a white solid that is soluble in basic water and in polar organic solvents . This suggests that it could be transported and distributed within cells and tissues through these solvents.

Subcellular Localization

It is known that salicylic acid, a similar compound, is more commonly used topically for its keratolytic, antibacterial, and photoprotective properties . This suggests that this compound could have a similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylsalicylic acid can be synthesized through the hydroxylation of 4-methylbenzoic acid . This process typically involves the use of a palladium (II) catalyst under an oxygen atmosphere . The reaction conditions are carefully controlled to ensure the selective hydroxylation at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methylsalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Methylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit medium chain acyl-CoA synthetase sets it apart from other isomers .

Properties

IUPAC Name

2-hydroxy-4-methylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJESAXZANHETJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198166
Record name m-Cresotic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-85-1
Record name 4-Methylsalicylic acid
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Record name 4-METHYLSALICYLIC ACID
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Record name 2-hydroxy-p-toluic acid
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Synthesis routes and methods I

Procedure details

Under nitrogen, 1.86 g (10.0 mmol) of 2-chloro-4-methylbenzoic acid was combined with 10 g of H2O. 1.11 g (15 mmol) of Ca(OH)2was then added. The mixture was heated at 85° C. under stirring for 60 min, remaining under a nitrogen atmosphere. Separately, 43 mg of CuBr and 94 mg of rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand F) were combined with 1 mL deionized water under nitrogen. The resulting mixture was stirred under an air atmosphere until the CuBr was dissolved to give a blue solution. This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen and stirred for 24 h at 80° C. After cooling to 25° C., the reaction mixture was acidified with 15% HCl, producing a white precipitate. The white precipitate was filtered and washed with water. After drying, a total of 1.45 g (9.5 mmol, 95% yield) of 2-hydroxy-4-methylbenzoic acid was collected. The purity was determined by 1H NMR to be >99%.
Quantity
1.86 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2was
Quantity
1.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 g
Type
reactant
Reaction Step Eight
Quantity
94 mg
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylsalicylic acid
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4-Methylsalicylic acid
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4-Methylsalicylic acid
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4-Methylsalicylic acid
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4-Methylsalicylic acid

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